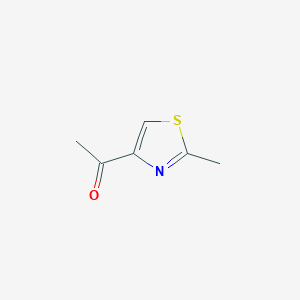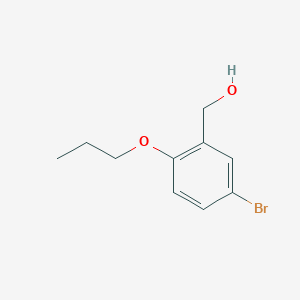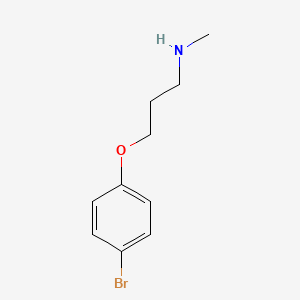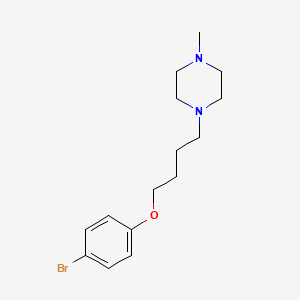
3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one” is a chemical compound with the CAS Number: 16151-14-7 . It has a molecular weight of 165.19 and its IUPAC name is 3-acetyl-4,6-dimethyl-2 (1H)-pyridinone .
Molecular Structure Analysis
The InChI code for “3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one” is 1S/C9H11NO2/c1-5-4-6 (2)10-9 (12)8 (5)7 (3)11/h4H,1-3H3, (H,10,12) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one” is a solid compound .Applications De Recherche Scientifique
-
Scientific Field : Organic Chemistry
- Application Summary : “3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one” is a chemical compound used in various organic synthesis processes .
- Methods of Application : This compound is typically used in laboratory settings. The specific methods of application can vary depending on the nature of the experiment or synthesis process .
- Results or Outcomes : The outcomes can vary widely depending on the specific experiment or synthesis process. In general, this compound is used as a building block in the synthesis of more complex organic compounds .
-
Scientific Field : Medicinal Chemistry
- Application Summary : This compound is used in the synthesis of 4,6-disubstituted 2-dicyanomethylene-1,2-dihydropyridin-3-carbonitriles, which are precursors of 1,6-naphthyridines .
- Methods of Application : The compound is treated with enaminoketones and the propanedinitrile dimer to yield one regioisomer. Alternatively, it can be treated with (3-chloro-allylidene)-dimethylammonium perchlorates to yield another regioisomer .
- Results or Outcomes : The result of this process is the synthesis of both positional isomers of 4,6-disubstituted 2-dicyanomethylene-1,2-dihydropyridin-3-carbonitriles .
-
Scientific Field : Medicinal Chemistry
- Application Summary : This compound is used in the synthesis of 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives, which have been investigated for their anti-HIV activity .
- Methods of Application : The compound is used in the synthesis of these derivatives, which are then tested for their ability to inhibit HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells (MT-4) .
- Results or Outcomes : The results of these studies are not specified in the source, but the implication is that these derivatives may have potential as anti-HIV agents .
-
Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of bis(pyrid-2) derivatives .
- Methods of Application : The compound is oxidized with potassium ferricyanide to yield the bis(pyrid-2) derivatives .
- Results or Outcomes : The results of this process are not specified in the source, but the implication is that these derivatives may have potential as inhibitors of the zinc finger fragment of HIV-1 p7 nucleocapsid protein .
-
Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of various bioactive aromatic compounds .
- Methods of Application : The specific methods of application can vary depending on the nature of the experiment or synthesis process .
- Results or Outcomes : The outcomes can vary widely depending on the specific experiment or synthesis process .
-
Scientific Field : Medicinal Chemistry
- Application Summary : This compound is used in the synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which have been reported as antiviral agents .
- Methods of Application : The compound is treated with various reagents to yield the desired derivatives .
- Results or Outcomes : The results of these studies are not specified in the source, but the implication is that these derivatives may have potential as antiviral agents .
Propriétés
IUPAC Name |
3-acetyl-4,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-5-4-6(2)10-9(12)8(5)7(3)11/h4H,1-3H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZYYMHZCULYSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367861 |
Source


|
| Record name | 3-acetyl-4,6-dimethyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one | |
CAS RN |
16151-14-7 |
Source


|
| Record name | 3-acetyl-4,6-dimethyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)


acetate](/img/structure/B1332300.png)



